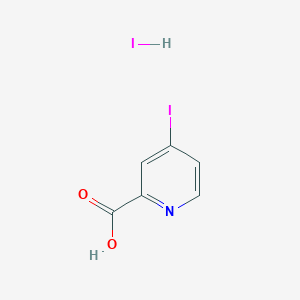

4-Iodopyridine-2-carboxylic acid hydroiodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodopyridine-2-carboxylic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2.HI/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQAFQCXISTQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670619 | |

| Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959771-81-4 | |

| Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodopyridine-2-carboxylic acid hydroiodide chemical properties

An In-Depth Technical Guide to 4-Iodopyridine-2-carboxylic acid hydroiodide for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond surface-level data to offer actionable insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Core Compound Identity and Physicochemical Profile

This compound is the salt form of 4-iodopicolinic acid, a compound distinguished by a pyridine core functionalized with both a carboxylic acid and an iodine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The hydroiodide salt form is often a direct result of specific synthetic routes employing hydroiodic acid and can influence the compound's stability and solubility characteristics.

The parent compound, 4-Iodopyridine-2-carboxylic acid, serves as a key building block for creating complex molecular architectures due to its capacity to engage in a variety of chemical transformations, such as cross-coupling and nucleophilic substitution reactions[1].

Structural Representation

The structure consists of a pyridine ring substituted at the C2 position with a carboxylic acid group and at the C4 position with an iodine atom. The hydroiodide salt involves the protonation of the pyridine nitrogen by hydroiodic acid.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties for both the hydroiodide salt and its parent compound for ease of comparison and experimental planning.

| Property | This compound | 4-Iodopyridine-2-carboxylic acid (Parent) | Reference |

| CAS Number | 959771-81-4 | 405939-79-9 | [1][2] |

| Molecular Formula | C₆H₅I₂NO₂ | C₆H₄INO₂ | [2] |

| Molecular Weight | 376.92 g/mol | 249.01 g/mol | [2][3] |

| Appearance | - | Creamish solid | [1] |

| Melting Point | - | 166 - 174 °C | [1] |

| pKa | - | 3.29 ± 0.10 (Predicted) | [4] |

| Solubility (Water) | - | 626.4 mg/L at 25°C (Predicted) | [4] |

| Storage Conditions | Store at 0-8°C, dry, away from light | Store at 0-8°C | [1][5] |

Synthesis and Purification: A Protocol with Mechanistic Rationale

The synthesis of 4-iodopyridine-2-carboxylic acid often proceeds from a more readily available halogenated precursor, such as a chloropyridine derivative. The hydroiodide salt is typically formed in situ due to the reagents used.

Workflow for Synthesis

Caption: General workflow for the synthesis of 4-iodopicolinic acid.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures[6].

Objective: To synthesize 4-iodopyridine-2-carboxylic acid from methyl 4-chloropyridinecarboxylate.

Materials:

-

Methyl 4-chloropyridinecarboxylate

-

57% Hydriodic acid (HI)

-

50% aqueous Hypophosphorous acid (H₃PO₂)

-

10N aqueous Sodium Hydroxide (NaOH)

-

Cold deionized water

Procedure:

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, combine methyl 4-chloropyridinecarboxylate (1.0 eq), 57% hydriodic acid (8.3 eq), and 50% aqueous hypophosphorous acid (0.43 eq).

-

Expert Insight: Hydriodic acid serves as both the iodine source and the acid catalyst for the concurrent halogen exchange (Cl to I) and ester hydrolysis (methyl ester to carboxylic acid). Hypophosphorous acid is a crucial reducing agent that prevents the oxidation of iodide (I⁻) to iodine (I₂), which would otherwise lead to unwanted side reactions and lower yields.

-

-

Heating: Stir the reaction mixture at 85°C for 2 hours. Subsequently, increase the temperature to 107°C and continue the reaction overnight.

-

Expert Insight: The two-stage heating profile allows for controlled initiation of the reaction before driving it to completion at a higher temperature, which is necessary for both the halogen exchange and the hydrolysis.

-

-

Workup and Neutralization: Upon completion, cool the mixture to 95°C. Slowly and carefully add 10N aqueous sodium hydroxide solution to neutralize the excess acid.

-

Trustworthiness Check: This step is highly exothermic. Slow addition and careful temperature monitoring are critical for safety. The goal is to precipitate the free acid product by adjusting the pH.

-

-

Precipitation and Isolation: Continue cooling the mixture to room temperature and stir for 1 hour to ensure complete precipitation.

-

Purification: Collect the resulting yellow solid by filtration. Wash the solid thoroughly with cold water to remove residual salts and impurities. Dry the product under vacuum overnight.

Chemical Reactivity and Strategic Applications

The synthetic utility of 4-iodopyridine-2-carboxylic acid stems from the orthogonal reactivity of its functional groups. The C-I bond at the 4-position is a prime handle for metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position can be used for amide bond formation or other derivatizations.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of iodine, makes this compound an ideal substrate for a wide range of Pd-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are foundational in modern drug discovery for constructing complex bi-aryl or carbon-heteroatom bonds.

Caption: Role in a generalized Suzuki cross-coupling reaction.

Applications in Medicinal Chemistry and Materials Science

This building block is instrumental in several high-value research areas:

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing anti-inflammatory and anti-cancer agents, where the pyridine core is a common pharmacophore[1][7][8].

-

Ligand Development: The molecule is used in coordination chemistry to create sophisticated ligands for metal complexes, which have applications in catalysis and materials science[1].

-

Agrochemicals: It is applied in the development of novel pesticides and herbicides[1].

-

Fluorescent Probes: The scaffold can be elaborated to create fluorescent probes for biological imaging, aiding in the visualization of cellular processes[1].

Safety, Handling, and Storage

As a research chemical, this compound and its parent compound must be handled with appropriate care. The safety information is synthesized from data sheets of structurally related compounds[9][10].

-

Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral). Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation[9][10].

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a fume hood[10].

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[10].

-

Avoid breathing dust. Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling[9].

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[9].

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention[10].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor[9].

-

If Inhaled: Move person to fresh air and keep comfortable for breathing[10].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from light, as some iodinated compounds can be photosensitive[5]. Recommended storage temperature is between 0-8°C[1].

References

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved January 19, 2026, from [Link]

-

Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(2), 295-307. [Link]

-

Akber, U., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1637–1668. [Link]

-

Akber, U., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

4-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

S→(2) Pyridine, ∆(1) I2NaHCO3Find out the major product for the above reaction. (n.d.). Infinity Learn. Retrieved January 19, 2026, from [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

-

Drobnjak, D., et al. (2012). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]

-

Patel, M. R., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5I2NO2 | CID 45588303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Iodopyridine(CAS:15854-87-2) [cuikangsynthesis.com]

- 6. 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9 [chemicalbook.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

4-Iodopyridine-2-carboxylic acid hydroiodide synthesis routes

An In-depth Technical Guide: Synthesis Routes for 4-Iodopyridine-2-carboxylic Acid Hydroiodide

Abstract

4-Iodopyridine-2-carboxylic acid, also known as 4-iodopicolinic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for pharmaceuticals, agrochemicals, and advanced materials stems from the reactivity of the iodine substituent, which allows for a variety of cross-coupling reactions and nucleophilic substitutions.[1] This guide provides a detailed examination of the predominant and most reliable synthesis route for its hydroiodide salt, beginning from readily available picolinic acid. We will dissect the causality behind experimental choices, present detailed protocols, and summarize key data to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction to 4-Iodopyridine-2-carboxylic Acid

Chemical Identity and Significance

4-Iodopyridine-2-carboxylic acid (C₆H₄INO₂) is a pyridine derivative featuring a carboxylic acid group at the 2-position and an iodine atom at the 4-position.[3] It is frequently handled and synthesized as its hydroiodide salt (C₆H₅I₂NO₂), which often exhibits greater stability.[4] The strategic placement of the iodo and carboxyl groups makes this molecule a versatile intermediate. The carboxylic acid moiety provides a handle for amide bond formation or other modifications, while the iodine atom is an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds, particularly in metal-catalyzed reactions.[2]

Applications in Research and Development

The compound is a valuable precursor in the synthesis of complex molecular architectures. Its applications include:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1]

-

Ligand Development: In coordination chemistry, it is used to create ligands for metal complexes that are essential for catalysis and materials science.[1]

-

Agrochemicals: The scaffold is utilized in the formulation of herbicides and fungicides.[5]

Overview of Synthetic Strategies

While direct iodination of pyridine rings is possible, it is often challenging and lacks regioselectivity, especially on pyridine rings deactivated by electron-withdrawing groups like a carboxylic acid.[6] Therefore, the most robust and scalable synthesis of 4-iodopyridine-2-carboxylic acid relies on a multi-step pathway starting from picolinic acid. This approach involves an initial halogenation to install a more reactive halogen (chlorine), followed by a halogen exchange (Finkelstein) reaction to introduce the desired iodine.

Primary Synthesis Pathway: From Picolinic Acid

The most field-proven route proceeds via a two-step sequence: (1) the chlorination of picolinic acid to form a 4-chloro intermediate, and (2) the subsequent iodo-de-chlorination to yield the final product.

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Catalytic Chlorination and Esterification of Picolinic Acid

The initial challenge is the selective introduction of a halogen at the 4-position of the pyridine ring. This is achieved by reacting picolinic acid with thionyl chloride.

Expertise & Causality: Direct chlorination of picolinic acid with thionyl chloride alone is notoriously slow and inefficient. Research has shown that adding a catalytic amount of N,N-dimethylformamide (DMF) dramatically accelerates the reaction.[7][8] The DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a much more potent electrophilic chlorinating agent than thionyl chloride itself. The resulting acid chloride is highly reactive and is typically not isolated. Instead, it is directly quenched with methanol in a subsequent step to form the more stable methyl ester, methyl 4-chloropicolinate hydrochloride.[7][9] For scalability and product purity, an "inverse addition" (adding the intermediate acid chloride solution to methanol) is recommended to maintain control and avoid degradation.[7]

Detailed Experimental Protocol:

-

To a reaction vessel, add picolinic acid (1.0 eq) and thionyl chloride (5.0 eq).

-

Under an inert atmosphere, add N,N-dimethylformamide (0.16 eq) dropwise.

-

Heat the reaction mixture to approximately 72°C and stir for 24 hours.[7]

-

In a separate vessel, prepare a solution of methanol in toluene.

-

After cooling the reaction mixture, carefully and slowly add it to the methanol solution, maintaining a low temperature.

-

The resulting precipitate, methyl 4-chloropicolinate hydrochloride, is collected by filtration.

-

The crude product can be purified by recrystallization from acetone to yield pure material.[7]

Step 2: Iodo-de-chlorination via Halogen Exchange

With the 4-chloro intermediate in hand, the crucial halogen exchange reaction is performed to install the iodine atom. This step also hydrolyzes the methyl ester back to a carboxylic acid.

Expertise & Causality: This transformation is accomplished by heating the methyl 4-chloropicolinate hydrochloride in concentrated hydroiodic acid (HI).[7][9] HI serves as both the iodine source and the acid catalyst for ester hydrolysis. A key challenge in this reaction is the potential for oxidative side reactions that form molecular iodine (I₂). To mitigate this, a reducing agent such as phosphonic acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) is added.[7][9] These agents scavenge any I₂ that forms, preventing unwanted side reactions and improving the overall yield and purity of the final product. The product, 4-iodopicolinic acid, precipitates from the acidic solution as its hydroiodide salt.[7]

Detailed Experimental Protocol:

-

Charge a round-bottomed flask with methyl 4-chloropicolinate hydrochloride (1.0 eq), 57% aqueous hydroiodic acid, and a catalytic amount of 50% hypophosphorous acid (H₃PO₂).[9]

-

Heat the reaction mixture to 110°C with vigorous stirring for approximately 6 hours.[7] During this time, iodomethane may be observed distilling from the reaction.[9]

-

Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).

-

After cooling, partially neutralize the reaction mixture with a sodium hydroxide solution to optimize precipitation.[7]

-

Collect the resulting solid by filtration.

-

The solid is washed with cold water and dried under vacuum to yield this compound as a solid. Titration can confirm that the product contains the hydroiodide salt.[7]

Summary of Key Process Parameters

The following table summarizes the critical parameters for the primary synthesis route.

| Step | Starting Material | Key Reagents & Catalysts | Temperature | Time | Typical Yield | Product |

| 1 | Picolinic Acid | SOCl₂, DMF (cat.), Methanol | 72°C | 24 h | ~55% | Methyl 4-chloropicolinate hydrochloride |

| 2 | Methyl 4-chloropicolinate HCl | 57% aq. HI, H₃PO₂ | 110°C | 6 h | ~71% | This compound |

(Yields are based on published procedures and may vary with scale and specific conditions)[7]

Alternative and Emerging Synthesis Routes

While the halogen-exchange route is the most established, other strategies are conceptually possible, though less documented for this specific molecule.

-

Direct Iodination: The direct iodination of aromatic carboxylic acids is difficult due to the deactivating nature of the carboxyl group.[6] Methods often require harsh conditions, such as using strong oxidizing agents (e.g., potassium persulfate) or oleum to generate a potent iodinating electrophile (I+).[6] These methods often suffer from poor regioselectivity and functional group tolerance.

-

Decarboxylative Iodination: Modern palladium-catalyzed methods have been developed for the decarbonylative iodination of aryl carboxylic acids using sources like 1-iodobutane.[10] While powerful, the application of this methodology to a substrate like 4-halopyridine-2-carboxylic acid has not been specifically detailed and would require further research and development.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from picolinic acid. The key transformations involve a DMF-catalyzed chlorination followed by a robust iodo-de-chlorination using hydroiodic acid. Understanding the mechanistic rationale for each step—the role of the DMF catalyst, the necessity of an inverse quench, and the use of a reducing agent during iodination—is critical for successful and scalable synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

- Lohse, I. (1996). Improved Large-Scale Preparation of 4-Iodopicolinic Acid. Organic Preparations and Procedures International, 28(5), 622-625. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF32-bJaj-sHU9-foJ5kZp3XFJni1YEIqFLUfwyte3dWrK1vODd4gzRS_OG5LeMEZ1tJQuUp0BbtHBGQREq12vtyX3NFHqldbdzdm6vfI167pUOSEaHyBcjw37LxTjw3xT4FbXPuG0Z24wNS7wQc8R17rQf-KomBQ==]

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEINpiAZ8eVOBxFYFMs9Bbxr8ZM5nkmIRMdHoY7OLr75SIe7yaAmUjiDdEOnTJpfvqLWyl7MJ4NTG4Q5UefMZf7g3V-hU3nbP_BTT6sEMN-KSSDJJqyVgPnzg8ZPCokWxp0Y7WafCOnonJztx9H8R60MCbcPp34hziKPR_x_Dt40T5vdCEgbQQOHw==]

- ResearchGate. (n.d.). A note on the preparation of dipicolinic acid. Retrieved from [https://www.researchgate.

- Guidechem. (n.d.). How is 4-Chloropyridine-2-carboxylic acid synthesized?. Retrieved from [https://www.guidechem.com/faq/how-is-4-chloropyridine-2-carboxylic-acid-synthesized-17725.html]

- CymitQuimica. (n.d.). 2-Pyridinecarboxylic acid, 4-iodo-. Retrieved from [https://www.cymitquimica.com/2-pyridinecarboxylic-acid-4-iodo--405939-79-9]

- Chem-Impex. (n.d.). 4-Iodopyridine-2-carboxylic acid. Retrieved from [https://www.chemimpex.com/products/4-iodopyridine-2-carboxylic-acid]

- MySkinRecipes. (n.d.). 4-Iodopicolinic acid. Retrieved from [https://www.myskinrecipes.com/shop/en/reagents/199765-4-iodopicolinic-acid.html]

- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Retrieved from [https://patents.google.

- PubChem. (n.d.). This compound. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/45588303]

- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [https://chempanda.com/organic-compounds/iodopyridine/]

- ChemicalBook. (n.d.). 4-Chloropyridine-2-carboxylic acid. Retrieved from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8751859.htm]

- PubMed Central (PMC). (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684218/]

- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis. Retrieved from [https://www.chemicalbook.com/synthesis/100047-36-7.htm]

- Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Retrieved from [https://patents.google.

- Chemia. (2023, February 28). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5). Retrieved from [https://www.e-chemia.

- Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [https://www.e-chemia.

- Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid. Retrieved from [https://www.chemimpex.com/products/4-chloropyridine-2-carboxylic-acid]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Iodopicolinic acid [myskinrecipes.com]

- 3. 2-Pyridinecarboxylic acid, 4-iodo- | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H5I2NO2 | CID 45588303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodopyridine-2-carboxylic Acid Hydroiodide (CAS 959771-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyridine-2-carboxylic acid hydroiodide, also known as 4-iodopicolinic acid hydroiodide, is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, the picolinic acid scaffold, is a recurring feature in a variety of biologically active compounds, including those with herbicidal, anti-inflammatory, and anticancer properties. The presence of an iodine atom at the 4-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and hypothetical experimental workflows for the investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 959771-81-4 | [1][2] |

| Molecular Formula | C6H5I2NO2 | [1] |

| Molecular Weight | 376.92 g/mol | [1] |

| IUPAC Name | 4-iodopyridine-2-carboxylic acid;hydroiodide | [1] |

| Synonyms | 4-Iodopicolinic acid hydroiodide | [1] |

| Melting Point | 185-190 °C | [2] |

| Appearance | Solid | N/A |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Chemical Reactivity

While specific synthetic procedures for this compound are not extensively documented in peer-reviewed literature, plausible synthetic routes can be inferred from related compounds. The synthesis of the free base, 4-iodopicolinic acid, has been described and can be adapted.

Proposed Synthetic Pathway

A potential synthetic route starting from 4-chloromethylpicolinate hydrochloride is outlined below. This multi-step process involves the conversion of the chloro derivative to the iodo derivative, followed by hydrolysis of the ester to yield the carboxylic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of 4-iodopicolinic acid, based on a reported procedure for a similar transformation.

Step 1: Iodination

-

To a solution of 4-chloromethylpicolinate hydrochloride in a suitable solvent, add hydriodic acid (HI) and hypophosphorous acid (H3PO2).

-

Heat the reaction mixture at an elevated temperature (e.g., 107 °C) for several hours to facilitate the conversion of the chloride to the iodide.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and isolate the crude 4-iodopicolinic acid.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Step 3: Salt Formation

-

To obtain the hydroiodide salt, the purified 4-iodopicolinic acid can be treated with a solution of hydriodic acid.

-

The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological and Pharmacological Profile (Hypothetical)

-

Herbicidal Activity: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. The core structure of this compound could potentially interact with plant auxin receptors, disrupting normal growth processes.

-

Anti-inflammatory and Anticancer Activity: Some commercial suppliers suggest that 4-Iodopyridine-2-carboxylic acid is used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. This implies that derivatives of this compound may possess such activities. The pyridine ring is a common scaffold in many kinase inhibitors and other targeted therapies.

-

Ligand for Metal Complexes: The carboxylic acid and the pyridine nitrogen can act as a bidentate ligand for various metal ions. Metal complexes of picolinic acid derivatives have been explored for their catalytic and biological properties.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, a general experimental workflow is proposed below.

Caption: A general workflow for the biological evaluation of a novel compound.

Step-by-Step Methodologies

1. Initial Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Herbicidal Activity Screening (Seed Germination Assay)

-

Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water.

-

Treatment: Place seeds of a model plant (e.g., Arabidopsis thaliana) on filter paper in petri dishes and moisten with the test solutions.

-

Incubation: Incubate the petri dishes under controlled conditions of light and temperature.

-

Assessment: After a defined period, count the number of germinated seeds and measure the radicle length.

-

Data Analysis: Compare the germination rate and radicle length of the treated groups with the control group to determine the herbicidal effect.

Conclusion

This compound is a chemical entity with untapped potential. While direct evidence of its biological activity is currently limited, its structural features and the known properties of related compounds suggest that it could serve as a valuable starting point for the development of new pharmaceuticals or agrochemicals. The synthetic strategies and experimental workflows outlined in this guide provide a framework for researchers to begin exploring the properties and applications of this intriguing molecule. As with any novel compound, thorough experimental validation is essential to confirm its potential and elucidate its mechanism of action.

References

Sources

A Technical Guide to the Structural Elucidation of 4-Iodopicolinic Acid Hydroiodide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-iodopicolinic acid hydroiodide, a compound of interest in medicinal chemistry and organic synthesis.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multi-technique approach required for unambiguous structure confirmation. We will delve into the theoretical underpinnings and practical application of elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. The causality behind experimental choices and the integration of data from these orthogonal techniques will be emphasized to ensure a self-validating and robust structural assignment.

Introduction: The Imperative of Unambiguous Structure Confirmation

4-Iodopicolinic acid, a derivative of picolinic acid, serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The formation of its hydroiodide salt is a common strategy to enhance solubility and stability, crucial attributes for drug development.[3][4] However, the introduction of a counter-ion and the potential for protonation at the pyridine nitrogen fundamentally alter the molecule's electronic and structural characteristics. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely academic but a prerequisite for its application in any regulated field.

This guide will walk through a logical workflow for confirming the structure of 4-iodopicolinic acid hydroiodide, demonstrating how different analytical techniques provide complementary pieces of the structural puzzle.

Foundational Analysis: Elemental Composition and Molecular Mass

Before delving into complex spectroscopic and crystallographic techniques, establishing the empirical and molecular formula is a critical first step.

Elemental Analysis

Combustion analysis provides the weight percentage of carbon, hydrogen, and nitrogen in the sample.[5] For an organoiodine compound, the presence of iodine can be confirmed qualitatively and quantitatively through methods like inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion.

Table 1: Theoretical Elemental Composition of 4-Iodopicolinic Acid Hydroiodide (C₆H₅I₂NO₂)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 19.12 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 1.34 |

| Iodine (I) | 126.90 | 2 | 253.80 | 67.49 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 3.72 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 8.50 |

| Total | 376.92 | 100.00 |

Experimental Protocol: CHN Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the dried 4-iodopicolinic acid hydroiodide sample into a tin capsule.

-

Instrumentation: Utilize a calibrated CHN elemental analyzer.

-

Analysis: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[5]

-

Data Interpretation: The obtained weight percentages of C, H, and N are compared with the theoretical values. A deviation of less than 0.4% is generally considered acceptable.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the intact molecule and to gain structural insights from its fragmentation patterns.[6] For a salt, electrospray ionization (ESI) is a suitable technique as it can detect the cationic form of the molecule.

Expected Observations:

-

Positive Ion Mode (ESI+): The primary ion observed would be the protonated 4-iodopicolinic acid, [C₆H₄INO₂ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 250.0. This arises from the loss of the iodide counter-ion in the gas phase.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental composition.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion would likely involve the loss of the carboxylic acid group (-COOH) and potentially the iodine atom. The base peak in the mass spectrum of many picolinic acid derivatives is often the acylium ion, formed by the cleavage of the C-Y bond.[7]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques, particularly NMR, provide detailed information about the chemical environment of individual atoms, which is crucial for confirming the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] The formation of the hydroiodide salt is expected to have a significant impact on the chemical shifts of the pyridine ring protons and carbons due to the protonation of the nitrogen atom.[8]

¹H NMR Spectroscopy:

The protonation of the pyridine nitrogen leads to a decrease in electron density on the aromatic ring, causing a downfield shift (to higher ppm values) for all ring protons compared to the free base.[8]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Iodopicolinic Acid Hydroiodide in DMSO-d₆

| Proton | Predicted Multiplicity | Predicted Chemical Shift (δ) | Rationale |

| H-3 | Singlet (or narrow doublet) | ~8.5-8.7 | Adjacent to the electron-withdrawing iodinated carbon and the protonated nitrogen. |

| H-5 | Doublet | ~8.0-8.2 | deshielded by the protonated nitrogen. |

| H-6 | Doublet | ~8.8-9.0 | deshielded by the adjacent protonated nitrogen and the carboxylic acid group. |

| -COOH | Broad Singlet | >13 | Acidic proton, often broad and exchangeable with D₂O. |

¹³C NMR Spectroscopy:

Similar to the proton signals, the carbon signals of the pyridine ring will also experience a downfield shift upon protonation. The carbon attached to the iodine atom (C-4) will be significantly influenced by the heavy atom effect.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition and Processing:

-

¹H NMR: Acquire with sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for confirming the substitution pattern.

-

-

Logical Workflow for NMR Data Interpretation:

Caption: NMR data interpretation workflow.

Definitive Structure Determination: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of atomic connectivity, conformation, and intermolecular interactions in the solid state.[9][10] This technique is particularly valuable for confirming the salt form, as it can directly locate the proton on the pyridine nitrogen and the position of the iodide counter-ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 4-iodopicolinic acid hydroiodide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters. The location of the acidic proton on the pyridine nitrogen can be confirmed from the electron density map.[11][12]

Data Presentation: Crystallographic Data Summary

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | C-N, C-C, C-I, C=O, C-O |

| Bond Angles (°) | Angles within the pyridine ring and carboxylic acid group |

| Torsion Angles (°) | Orientation of the carboxylic acid group relative to the ring |

| Intermolecular Interactions | Hydrogen bonding between the protonated nitrogen, carboxylic acid, and iodide ion. |

Visualization of the Structure Elucidation Process:

Caption: Overall workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of 4-iodopicolinic acid hydroiodide is a case study in the power of a multi-technique, orthogonal approach. Each method provides a layer of evidence that, when combined, creates a self-validating system. Elemental analysis and mass spectrometry establish the fundamental composition and molecular weight. NMR spectroscopy then provides a detailed map of the molecular connectivity and confirms the site of protonation. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state. By following this rigorous workflow, researchers can have the utmost confidence in the identity and purity of their compounds, a critical requirement for advancing drug discovery and development.

References

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). ChemistryOpen, 14(10).

- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. (2022). The Journal of Organic Chemistry.

- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. (2022).

- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. (2022). The Journal of Organic Chemistry.

- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

- 4-Iodopyridine-2-carboxylic acid. Chem-Impex.

- 4-Iodopicolinic acid. MySkinRecipes.

- Elemental Analysis - Organic & Inorganic Compounds. Eltra.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.

- Spectroscopy of Carboxylic Acid Deriv

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 617-630.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Iodopicolinic acid [myskinrecipes.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

Physical and chemical characteristics of 4-Iodopyridine-2-carboxylic acid hydroiodide

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Iodopyridine-2-carboxylic acid hydroiodide

Introduction

This compound is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in pharmaceutical and materials science research.[1][2] As a salt of 4-Iodopyridine-2-carboxylic acid (also known as 4-iodopicolinic acid), this compound combines the versatile reactivity of an iodinated aromatic ring with the functional handle of a carboxylic acid.[1][3] The hydroiodide formulation enhances aqueous solubility and stability, making it a convenient precursor for a wide array of synthetic transformations.

This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound. It is designed for researchers and drug development professionals, offering not just data, but also field-proven insights into its structural features, reactivity, and practical applications. We will delve into its properties, synthetic utility, and the standard protocols for its characterization, establishing a foundational understanding for its effective use in the laboratory.

Molecular Structure and Identification

Chemical Identity

The compound is the hydroiodide salt of 4-Iodopyridine-2-carboxylic acid.[3] The core structure is a pyridine ring substituted at the 4-position with an iodine atom and at the 2-position with a carboxylic acid group. In the hydroiodide salt, the pyridine nitrogen is protonated, forming a pyridinium cation, with an iodide anion (I⁻) as the counterion.

Structural Elucidation

The structural formula confirms the arrangement of the functional groups, which dictates the molecule's reactivity and physicochemical properties.

Caption: Key reaction pathways for the core scaffold.

Experimental Protocols for Characterization

Verifying the identity, purity, and structure of this compound is critical. The following protocols represent a standard workflow for its characterization.

Caption: Standard workflow for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals confirm the substitution pattern on the pyridine ring, while ¹³C NMR confirms the number and type of carbon atoms.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which will allow observation of the acidic COOH and N-H protons).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis (Expected Features for the Cation):

-

¹H NMR:

-

Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-substitution.

-

Two broad singlets corresponding to the acidic protons of the carboxylic acid (-COOH) and the protonated pyridine (-N⁺H-), likely downfield (>10 ppm).

-

-

¹³C NMR:

-

Six distinct carbon signals.

-

One signal for the carboxylic carbon (~160-170 ppm).

-

Five signals for the pyridine ring carbons, with the carbon bearing the iodine (C4) being significantly shielded and appearing further upfield compared to the others.

-

-

Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the molecule, providing definitive evidence of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, salt-like compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis (Expected Features):

-

The primary ion observed will be the protonated parent molecule (the cation), [C₆H₄INO₂ + H]⁺, which corresponds to the mass of the free acid.

-

Expected m/z = 249.9360 (monoisotopic mass). The detection of this ion confirms the mass of the organic component of the salt.

-

Applications in Research and Development

The unique combination of functional groups makes this compound a high-value intermediate.

-

Pharmaceutical Synthesis: It serves as a crucial building block for synthesizing biologically active compounds, including potential anti-inflammatory and anti-cancer agents. [1]The pyridine scaffold is a common feature in many approved drugs, and this intermediate allows for rapid diversification to explore structure-activity relationships (SAR). [4]* Ligand Development: In coordination chemistry, it is used to create specialized ligands for metal complexes. [1][5]These complexes can have applications in catalysis, enabling new chemical reactions or improving the efficiency of existing ones.

-

Functional Materials: The reactivity of the iodopyridine moiety is leveraged in the synthesis of functional organic materials, such as polymers and coatings, where the pyridine unit can impart specific electronic or physical properties. [5]

Conclusion

This compound is a versatile and powerful synthetic intermediate. Its well-defined physicochemical properties, combined with the dual reactivity of the C-I bond and the carboxylic acid group, provide chemists with a robust tool for molecular construction. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in advancing drug discovery, catalysis, and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chempanda.com [chempanda.com]

- 3. This compound | C6H5I2NO2 | CID 45588303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Iodopyridine-2-carboxylic acid hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridinecarboxylic Acids

Pyridin-2-carboxylic acids, also known as picolinic acids, and their derivatives are foundational scaffolds in medicinal chemistry and materials science. The pyridine ring, an electron-deficient aromatic system, offers versatile interaction capabilities, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[1] The carboxylic acid group provides a key site for polar interactions and can coordinate with metal ions, a property frequently exploited in the design of enzyme inhibitors.[1]

The strategic placement of a halogen atom, particularly iodine, onto this scaffold dramatically enhances its synthetic utility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making 4-iodopyridine-2-carboxylic acid a highly valuable intermediate for carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[2] This reactivity has positioned the title compound as a key building block in the development of novel pharmaceuticals, particularly in oncology and anti-inflammatory research, as well as in the creation of advanced agrochemicals and functional materials like fluorescent probes.[2]

This guide provides a detailed examination of the history, synthesis, and chemical rationale behind the preparation of 4-Iodopyridine-2-carboxylic acid hydroiodide, offering field-proven insights for its application in research and development.

Historical Context and Key Synthesis Development

While the fundamental chemistry of pyridine halogenation has been explored for over a century, the development of a practical, large-scale synthesis for 4-Iodopyridine-2-carboxylic acid is a more recent achievement. Early methods for related transformations were often cumbersome and not amenable to scale-up. For instance, a 1928 procedure for the chlorination of picolinic acid required refluxing in thionyl chloride with a large excess of sulfur dioxide for four days, a process plagued by the slow decomposition of thionyl chloride and the handling of enormous gas volumes.[3]

A significant advancement came in 1996 when Olivier Lohse at SANDOZ PHARMA AG developed an "Improved Large-Scale Preparation of 4-Iodopicolinic Acid".[3] This work established the basis for the modern, reliable synthesis of the compound and its salts. Lohse identified that dimethylformamide (DMF) has a dramatic catalytic effect on the chlorination of picolinic acid with thionyl chloride, reducing the reaction time and improving scalability.[3] This key discovery led to an efficient two-step process that remains a benchmark for the synthesis of this important intermediate.

The product isolated directly from the second step of this synthesis, which is conducted in a strong solution of hydriodic acid (HI), is a stable salt form. Lohse's analysis confirmed that the initial product is a hemi-hydroiodide, hydrate of 4-iodopicolinic acid, containing half an equivalent of HI per molecule of the pyridine.[3] The full 1:1 hydroiodide salt, which is the subject of this guide, can be readily prepared from this intermediate.

Core Synthesis Pathway

The most robust and well-documented pathway to this compound proceeds via a two-step sequence starting from readily available picolinic acid. The process first involves the formation of a key intermediate, methyl 4-chloropicolinate, followed by a halogen exchange and hydrolysis reaction.

Caption: Experimental workflow for the synthesis and isolation.

Data Presentation: Physicochemical Properties

The following table summarizes key properties of 4-Iodopyridine-2-carboxylic acid and its hydroiodide salt, compiled from authoritative sources.

| Property | 4-Iodopyridine-2-carboxylic acid | This compound |

| Synonyms | 4-Iodopicolinic acid | 4-Iodopicolinic acid hydroiodide |

| CAS Number | 405939-79-9 [2] | 959771-81-4 [4] |

| Molecular Formula | C₆H₄INO₂ [2] | C₆H₅I₂NO₂ [4] |

| Molecular Weight | 249.01 g/mol [2] | 376.92 g/mol [4] |

| Appearance | Creamish solid [2] | Data not available |

| Melting Point | 166 - 174 °C [2] | Data not available |

| Purity | ≥ 98% (HPLC) [2] | ≥ 97% |

Conclusion

This compound is a strategic and versatile building block whose importance is rooted in the predictable and high-yield reactivity of its carbon-iodine bond. The historical development of its synthesis, culminating in the efficient, scalable protocol established by Lohse, showcases a classic example of process chemistry improvement—transforming a difficult laboratory preparation into a robust industrial method. Understanding the causality behind the choice of reagents, such as the catalytic role of DMF and the reductive function of hypophosphorous acid, is key to successfully applying and adapting this synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to leverage this powerful synthetic intermediate in their own discovery programs.

References

-

PubMed (n.d.). A note on the preparation of dipicolinic acid. Retrieved from [Link] [5]9. Taylor & Francis Online (1996). Synthetic Communications, Volume 26, Issue 10. Retrieved from [Link] [6]10. PubMed Central (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Spectroscopic data of 4-Iodopyridine-2-carboxylic acid hydroiodide

An In-depth Technical Guide to the Spectroscopic Profile of 4-Iodopyridine-2-carboxylic acid Hydroiodide

Disclaimer: Direct experimental spectroscopic data for this compound is not extensively available in public databases. This guide provides a comprehensive, inferred spectroscopic profile based on the known structure of the molecule, fundamental principles of spectroscopy, and data from closely related structural analogs. The information herein is intended as a robust reference for researchers and professionals in drug development and should be used as a predictive guide for experimental analysis.

Introduction and Molecular Structure

This compound (C₆H₅I₂NO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure features a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position. The hydroiodide salt form indicates that the pyridine nitrogen is protonated. This protonation, along with the electronic effects of the iodo and carboxyl groups, profoundly influences the molecule's spectroscopic characteristics. Understanding this profile is crucial for structural elucidation, purity assessment, and reaction monitoring.

The key structural features that dictate the spectroscopic output are:

-

The Pyridine Ring: An aromatic heterocycle whose electronic environment is heavily influenced by substituents.

-

The Carboxylic Acid Group: Gives rise to characteristic signals in both NMR and IR spectroscopy.

-

The Iodine Substituent: A heavy halogen that influences chemical shifts in NMR and has a characteristic low-frequency vibration in IR.

-

The Hydroiodide Salt: Protonation of the pyridine nitrogen deshields adjacent protons and carbons, causing significant downfield shifts in NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The protonation of the pyridine nitrogen is expected to cause a general downfield shift for all ring protons and carbons compared to the free base.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protonation of the nitrogen atom will significantly deshield these protons, pushing their chemical shifts further downfield.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

| ~8.7 - 8.9 | d | ~1.5 - 2.0 | H-3 | Located between the protonated nitrogen and the iodine atom, experiencing strong deshielding. Shows small meta-coupling to H-5. |

| ~8.4 - 8.6 | dd | ~5.0 - 5.5, ~1.5 - 2.0 | H-5 | Coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling). |

| ~8.2 - 8.4 | d | ~5.0 - 5.5 | H-6 | Adjacent to the protonated nitrogen and ortho-coupled to H-5. |

| ~13.0 - 15.0 | br s | - | -COOH | The carboxylic acid proton is acidic and often exchanges, resulting in a broad singlet. Its visibility may depend on the solvent and water content. |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The electron-withdrawing effects of the protonated nitrogen, iodine, and carboxylic acid group will be evident in the chemical shifts.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 - 168 | C=O | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ~150 - 153 | C-2 | Attached to the carboxylic acid and adjacent to the protonated nitrogen. |

| ~148 - 151 | C-6 | Adjacent to the protonated nitrogen. |

| ~135 - 138 | C-5 | Standard aromatic carbon shift, influenced by adjacent atoms. |

| ~130 - 133 | C-3 | Standard aromatic carbon shift, influenced by adjacent atoms. |

| ~105 - 110 | C-4 | Carbon bearing the iodine atom; the heavy atom effect shifts this signal significantly upfield. |

Solvent: DMSO-d₆

Experimental Protocol: NMR Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

-

Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[2]

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Chemical Shift Referencing: Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by the vibrations of the carboxylic acid and the substituted pyridine ring.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The very broad nature of this band is characteristic of the hydrogen-bonded carboxylic acid dimer.[3] |

| ~1700-1725 | Strong, Sharp | C=O stretch | Typical stretching frequency for a carboxylic acid carbonyl group.[3] |

| ~1600-1620 | Medium | C=N, C=C stretch | Aromatic ring stretching vibrations. |

| ~1200-1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| Below 600 | Weak-Medium | C-I stretch | The carbon-iodine bond vibration occurs at low frequencies. |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the hydroiodide salt, electrospray ionization (ESI) would be a suitable technique, likely showing the protonated molecule of the free base.

Predicted MS Data (ESI+):

| m/z | Assignment | Rationale |

| 250.9 | [M+H]⁺ | Molecular ion of the free base (4-Iodopyridine-2-carboxylic acid, C₆H₄INO₂) plus a proton. |

| 206.9 | [M+H-CO₂]⁺ | Loss of carbon dioxide from the molecular ion. |

| 128.0 | [I]⁺ | Iodine cation fragment. |

Experimental Protocol: Mass Spectrometry (ESI)

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

Analysis:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates ions based on their mass-to-charge ratio (m/z).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is the primary chromophore, and its absorption is influenced by the substituents.

Predicted UV-Vis Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |

| ~220-240 | High | π → π | Electronic transition within the aromatic pyridine system. |

| ~270-290 | Moderate | π → π / n → π | A secondary absorption band, common for substituted pyridines. The n → π transition of the carbonyl may be obscured. |

Solvent: Ethanol or Methanol

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the same solvent as a blank for baseline correction.

Acquisition:

-

Record the absorbance spectrum over a wavelength range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

General Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[5]

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

-

ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. [Link]

-

PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Link]

-

The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids. [Link]

-

The Royal Society of Chemistry. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Iodopyridine-2-carboxylic acid hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Iodopyridine-2-carboxylic acid hydroiodide. As a key building block in pharmaceutical and medicinal chemistry, understanding its chemical behavior is paramount for ensuring the integrity of research and the quality of developmental candidates.[1] This document synthesizes known chemical principles with practical, field-proven insights to deliver a self-validating framework for handling and storing this important compound.

Compound Overview and Significance

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of the iodo-substituent at the 4-position and a carboxylic acid at the 2-position of the pyridine ring makes it a valuable precursor for a variety of cross-coupling reactions and other molecular elaborations.[1] Its application spans the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as the creation of specialized ligands for coordination chemistry.[1] The hydroiodide salt form enhances its solubility in certain solvents and can influence its reactivity and stability profile.

A foundational understanding of the molecule's structure is essential for appreciating its stability. The pyridine ring, the carboxylic acid moiety, and the carbon-iodine bond each contribute to its overall chemical properties.

Caption: Chemical structure of this compound.

Core Stability Considerations

The stability of this compound is influenced by several key factors. While specific, long-term stability data for this exact salt is not extensively published, we can infer its stability profile from the behavior of its constituent parts and related molecules. The primary degradation pathways of concern are deiodination, decarboxylation, and reactions involving the hydroiodide salt.

Deiodination: A Key Degradation Pathway

Iodinated aromatic compounds are known to be susceptible to deiodination, a process where the iodine substituent is replaced by a hydrogen atom. This can be initiated by light, heat, or certain chemical reagents.

-

Photodecomposition: Aromatic iodides can be light-sensitive. Exposure to light, particularly in the UV spectrum, can induce the homolytic cleavage of the C-I bond, leading to radical-mediated degradation. This is a common degradation pathway for halogenated aromatic compounds.

-

Reductive Dehalogenation: The presence of reducing agents or certain metal catalysts can promote the reductive cleavage of the carbon-iodine bond.

Caption: Factors influencing the deiodination of this compound.

Thermal Stability and Decarboxylation

Pyridine carboxylic acids can undergo thermal decarboxylation, although the stability is highly dependent on the position of the carboxylic acid group. Picolinic acid (2-pyridinecarboxylic acid) is the most susceptible to this degradation due to the stabilizing effect of the nitrogen atom on the transition state. While 4-Iodopyridine-2-carboxylic acid has the carboxylic acid group in the 2-position, the presence of the hydroiodide may influence its thermal stability. High temperatures should generally be avoided during storage and handling.

Influence of the Hydroiodide Salt

The hydroiodide salt form imparts a degree of acidity to the compound. This can be beneficial for solubility but may also introduce stability challenges. Acid-catalyzed hydrolysis of other functional groups, if present in derivatives, could be a concern. Furthermore, iodide ions can be susceptible to oxidation, potentially leading to the formation of iodine and discoloration of the material.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above and data from related compounds, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

Storage Conditions

A multi-faceted approach to storage is crucial for preserving the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C | Recommended for the parent compound, 4-Iodopyridine-2-carboxylic acid, to minimize thermal degradation. |

| Light | Protect from light | To prevent photodecomposition (deiodination). Store in amber vials or in a dark cabinet. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of iodide and potential moisture-related degradation. |

| Container | Tightly sealed, non-reactive container | To prevent exposure to moisture and air. Glass is preferred over plastic. |

Handling Procedures

Proper handling is as critical as appropriate storage.

-

Dispensing: Weigh and handle the compound in a controlled environment, preferably in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Solvent Selection: When preparing solutions, use anhydrous solvents to prevent hydrolysis. The hydroiodide salt may exhibit good solubility in polar protic solvents, but the stability in these solvents over time should be assessed.

-

pH Considerations: Be mindful of the acidic nature of the compound in solution. This could be incompatible with acid-sensitive reagents or reaction conditions.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic purity assessments.

Visual Inspection

A simple yet effective first step is a visual inspection of the material. Any change in color (e.g., development of a yellow or brown tint) or physical form (e.g., clumping) can be an indicator of degradation.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the compound and detecting the presence of degradation products.

Step-by-Step HPLC Protocol:

-

Column: A reverse-phase C18 column is typically suitable for this type of analysis.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic modifier in the mobile phase will help to ensure good peak shape for the carboxylic acid and the pyridine nitrogen.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 254 nm) is recommended.

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile). Ensure complete dissolution before injection.

-

Analysis: Inject the sample and a blank (diluent only). The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. The appearance of new peaks over time can indicate degradation.

Caption: A typical workflow for HPLC purity analysis.

Conclusion

References

-

Chem-Impex International. 4-Iodopyridine-2-carboxylic acid. [Link]

-

PubChem. This compound. [Link]

- Sigma-Aldrich. Safety Data Sheet for Pyridine-2-carboxylic acid.

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

Sources

4-Iodopyridine-2-carboxylic acid hydroiodide molecular weight and formula

An In-Depth Technical Guide to 4-Iodopyridine-2-carboxylic acid hydroiodide: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Iodopyridine-2-carboxylic acid and its hydroiodide salt are pivotal reagents in modern medicinal chemistry and organic synthesis. Characterized by a pyridine ring functionalized with both a reactive iodine atom and a carboxylic acid group, this compound serves as a versatile building block for constructing complex molecular architectures. The iodine atom provides a reactive handle for a wide array of cross-coupling reactions, while the pyridine carboxylic acid moiety is a well-established pharmacophore found in numerous therapeutic agents.[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's core properties, synthesis logic, safety protocols, and its strategic application in the synthesis of novel chemical entities for drug discovery.

Core Molecular Profile